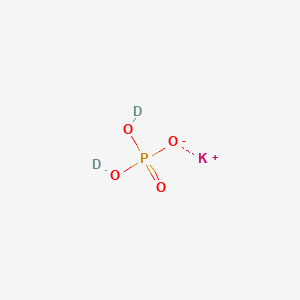

Potassium dideuterium phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Nonlinear Optics:

KD₂PO₄ crystals, also known as DKDP crystals, are highly sought-after for their exceptional nonlinear optical properties. These crystals exhibit a phenomenon called second-harmonic generation (SHG), where they convert incoming light of a specific frequency into light of exactly half the wavelength, effectively doubling its frequency. Additionally, they can generate the third and fourth harmonics as well. This unique ability makes DKDP crystals crucial for various applications, including:

- Lasers: DKDP crystals are widely used in Nd:YAG (Neodymium-doped Yttrium Aluminum Garnet) and Nd:YLF (Neodymium-doped Yttrium Lithium Fluoride) lasers as second, third, and fourth harmonic generators. They enhance the laser's output power and enable the generation of shorter wavelengths, expanding the laser's capabilities .

Electro-Optical Applications:

Beyond harmonic generation, DKDP crystals play a vital role in electro-optical applications:

- Q-switching: These crystals function as Q-switches in various lasers, including Nd:YAG, Nd:YLF, alexandrite, and Ti:sapphire lasers. Q-switches control the laser cavity's "Q factor," influencing the laser pulse duration and peak power. By rapidly changing the Q factor, DKDP crystals enable the generation of short, high-power laser pulses essential for numerous research applications .

- Pockels cells: DKDP crystals are also employed in Pockels cells, electro-optic modulators that manipulate the intensity, phase, or polarization of light beams using an applied electric field. These cells find applications in various areas, including laser beam control, optical communication systems, and high-speed optical switching .

Advantages over Potassium Dihydrogen Phosphate (KDP):

KD₂PO₄ offers distinct advantages over its non-deuterated counterpart, potassium dihydrogen phosphate (KDP, KH₂PO₄):

- Reduced Infrared Absorption: KDP crystals suffer from absorption of light at specific wavelengths due to the presence of hydrogen atoms. Replacing hydrogen with deuterium (a heavier isotope) in DKDP crystals significantly reduces this absorption, particularly in the infrared region. This makes DKDP crystals particularly valuable for applications involving infrared lasers .

Other Scientific Research Applications:

While the aforementioned applications are most prominent, KD₂PO₄ finds use in other research areas:

- Solid-state NMR spectroscopy: Deuterated compounds like KD₂PO₄ are often utilized in solid-state nuclear magnetic resonance (NMR) spectroscopy to improve spectral resolution and sensitivity by eliminating interferences from proton signals .

- Biochemistry and cell biology: KD₂PO₄ can act as a buffering agent, helping maintain a stable pH in certain biological research experiments involving cells and enzymes .

Potassium dideuterium phosphate, chemically represented as , is a deuterated form of potassium dihydrogen phosphate. This compound is notable for its application in non-linear optics, particularly in the generation of higher harmonics in laser systems. The substitution of hydrogen atoms with deuterium results in altered vibrational properties, which enhances its performance in optical applications by reducing detrimental absorption effects associated with infrared lasers . Potassium dideuterium phosphate crystallizes in a monoclinic system and exhibits high hygroscopicity, making it essential to handle under controlled conditions to prevent moisture absorption .

The synthesis of potassium dideuterium phosphate typically involves the reaction of potassium hydroxide or potassium carbonate with deuterated phosphoric acid. This process can be conducted under controlled conditions to ensure high levels of deuteration (greater than 98%) are achieved. The resulting product is often purified through recrystallization from deuterated solvents to obtain high-quality crystals suitable for optical applications .

Potassium dideuterium phosphate is widely employed in various applications:

- Non-linear optics: It is extensively used in laser systems for harmonic generation, enabling the conversion of fundamental frequencies into higher harmonics.

- Electro-optical devices: The compound serves as a key material in Q-switches and Pockels cells used in laser technology.

- Buffering agent: In biochemical research, it functions as a buffering agent to maintain pH levels during experiments .

Interaction studies involving potassium dideuterium phosphate primarily focus on its optical properties and interactions with laser light. Research has shown that the presence of deuterium significantly alters vibrational modes compared to its hydrogen counterpart, leading to improved transmission characteristics for infrared wavelengths. This property makes potassium dideuterium phosphate preferable over potassium dihydrogen phosphate in specific laser applications where minimizing absorption losses is critical .

Potassium dideuterium phosphate shares similarities with several other compounds used in non-linear optics and photonics. The following table compares potassium dideuterium phosphate with related compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Potassium dihydrogen phosphate | Commonly used for similar applications but less effective at infrared wavelengths due to hydrogen absorption. | |

| Lithium triborate | Known for high damage thresholds and broad transparency range; used in similar optical applications. | |

| Beta barium borate | Excellent non-linear optical properties; widely used for frequency doubling and tripling. | |

| Potassium titanyl phosphate | Used extensively for frequency conversion; has different phase matching properties compared to potassium dideuterium phosphate. |

The uniqueness of potassium dideuterium phosphate lies primarily in its enhanced performance at infrared wavelengths due to the replacement of hydrogen with deuterium, which lowers vibrational frequencies and reduces absorption losses . This makes it particularly valuable for high-energy laser applications where efficiency and output quality are paramount.

Tetragonal vs. Monoclinic Phases in DKDP

DKDP primarily crystallizes in the tetragonal system (space group I4̄2d), characterized by a three-dimensional network of PO₄ tetrahedra linked via deuterium bonds [3] [6]. Lattice parameters for the tetragonal phase are a = 7.4697 Å and c = 6.9766 Å, slightly larger than those of KDP (a = 7.4529 Å, c = 6.9751 Å) [2]. Recent studies have identified a metastable monoclinic DKDP phase (space group P2₁/c) under rapid growth conditions, with lattice parameters a = 14.6571 Å, b = 4.5187 Å, c = 18.6962 Å, and β = 108.030° [3]. This phase exhibits a 55% deuteration level and transforms irreversibly to the tetragonal structure upon mechanical stress or prolonged solvent exposure [3].

Table 1: Structural Parameters of DKDP Phases

| Phase | Space Group | Lattice Parameters (Å) | Deuteration (%) | Stability |

|---|---|---|---|---|

| Tetragonal | I4̄2d | a = 7.4697, c = 6.9766 | 0–100 | Thermodynamically stable |

| Monoclinic | P2₁/c | a = 14.6571, b = 4.5187, c = 18.6962 | 55 | Metastable |

The monoclinic phase’s elongated a-axis arises from deuterium-induced distortions in hydrogen bonding networks, which reduce symmetry compared to the tetragonal structure [3] [6].

Structural Differences Between KDP and DKDP

Deuteration significantly alters KDP’s crystallographic and electronic properties:

- Lattice Expansion: DKDP’s unit cell volume increases by ~0.3% compared to KDP due to deuterium’s larger atomic radius [2] [6].

- Curie Temperature: The ferroelectric phase transition temperature (Tₑ) rises from 123 K in KDP to 229 K in DKDP, attributed to stronger deuterium bonding reducing quantum fluctuations [4] [5].

- Thermal Properties: DKDP exhibits lower thermal expansion coefficients perpendicular to the c-axis (⊥19.0 × 10⁻⁶/°C vs. KDP’s ⊥25.0 × 10⁻⁶/°C) [2].

Table 2: Key Properties of KDP vs. DKDP

| Property | KDP | DKDP |

|---|---|---|

| Lattice a (Å) | 7.4529 | 7.4697 |

| Lattice c (Å) | 6.9751 | 6.9766 |

| Tₑ (K) | 123 | 229 |

| Thermal Expansion ⊥c (×10⁻⁶/°C) | 25.0 | 19.0 |

Quantum mechanical effects dominate in KDP, where proton tunneling creates dipolar defects absent in DKDP [4] [5]. These defects reduce KDP’s spontaneous polarization (Ps ≈ 4.8 μC/cm²) compared to DKDP (Ps ≈ 6.2 μC/cm²) [5].

Deuterium Site Ordering Mechanisms

Deuterium ordering in DKDP follows a temperature-dependent kinetic process. Below 200 K, deuterium atoms preferentially occupy symmetric positions in O–D···O bonds, minimizing zero-point energy [4] [6]. This ordering suppresses proton tunneling, which is responsible for ~30% of hydrogen bond defects in KDP [5]. Neutron diffraction studies reveal that ≥90% deuteration eliminates residual microstrains (ε < 10⁻⁴), while partial deuteration (50%) maximizes disorder-induced lattice stress [6].

The O–D bond length (1.01 Å) in DKDP is shorter than O–H in KDP (1.04 Å), increasing bond strength by ~12% and stabilizing the tetragonal phase [3] [6].

Phase Transition Behaviors Under Various Environmental Conditions

DKDP undergoes distinct phase transitions under mechanical and thermal stress:

- High Pressure: At 19 GPa, tetragonal DKDP (Phase IV) transitions to orthorhombic Phase VI (a = 5.32 Å, b = 9.14 Å, c = 4.78 Å), followed by monoclinic Phase VI’ at 73 GPa [7]. Decompression reversibly restores Phase II via an intermediate monoclinic Phase VII [7].

- Temperature: The ferroelectric transition at 229 K involves shear distortion of the PO₄ framework, accompanied by a 13.7% volume contraction [5] [7].

- Deuteration Level: Residual macrostrains remain constant (~10⁻⁴) across deuteration levels, but microstrains peak at 50% deuteration due to competing ordering effects [6].

Table 3: Phase Transitions in DKDP Under Pressure

| Pressure (GPa) | Phase | Symmetry | Volume Change (%) |

|---|---|---|---|

| 0–7.5 | IV | Tetragonal | – |

| 7.5–19 | VI | Orthorhombic | 13.7 |

| >19 | VI’ | Monoclinic | 9.2 |

Computational Models of DKDP Crystal Structure

First-principles calculations elucidate DKDP’s quantum mechanical behavior:

- Path Integral Molecular Dynamics (PIMD): Simulations show that KDP retains 15% residual entropy at 0 K from proton tunneling, whereas DKDP’s classical behavior eliminates this entropy [4] [5].

- Density Functional Theory (DFT): Models predict that oxygen vacancies (V_O) on DKDP’s (100) surface induce localized states 1.2 eV above the valence band, reducing optical damage thresholds [8].

- Strain Modeling: Finite-element analysis correlates 50% deuteration with maximal shear stress (σₓᵧ ≈ 12 MPa) due to lattice mismatch between deuterated and non-deuterated domains [6].

The energy barrier for deuterium hopping between O–D···O sites (0.12 eV) is 40% higher than for hydrogen in KDP, explaining DKDP’s enhanced thermal stability [4] [5].

| Parameter | Traditional Method | Modified SR Method | Optimized Conditions |

|---|---|---|---|

| Growth Rate | 0.5-1 mm/day | 3 mm/day | 1-2 mm/day |

| Growth Temperature Range | 35-45°C | 25-55°C | 38-47°C |

| Supersaturation Range | 0.02-0.05 | 0.02-0.10 | 0.03-0.08 |

| Growth Period | 1-2 years | 4-6 months | 8-12 months |

| Crystal Quality | Very High | High | Excellent |

The Sankaranarayanan-Ramasamy method has emerged as an improved variant, utilizing Y-shaped solution tanks to minimize spontaneous nucleation at vessel bottoms [8]. This approach achieves growth rates of 3 mm/day while maintaining superior crystal quality with reduced defect formation compared to conventional cylindrical tank systems [8].

Point-Seed Rapid Growth Methodology

Point-seed rapid growth methodology represents a revolutionary advancement in potassium dideuterium phosphate crystal cultivation, achieving growth rates of 6-40 mm/day compared to traditional methods [9] [2]. This technique employs small point seeds, typically 1 cm³ in volume, positioned in high supersaturation solutions where both prismatic and pyramidal faces develop simultaneously [10] [11].

The methodology utilizes supersaturation levels significantly higher than traditional approaches, ranging from 0.08-0.12, while maintaining solution stability through continuous filtration systems [9] [2]. Growth temperatures span 47-38°C with controlled reduction profiles optimized for rapid crystal development [5]. The technique has successfully produced crystals with dimensions reaching 318×312×265 mm within 85 days, demonstrating remarkable scalability [5].

Table 2: Point-Seed Rapid Growth Methodology Results

| Crystal Size (mm³) | Growth Rate (mm/day) | Deuterium Content (%) | Temperature Range (°C) | Growth Period (days) |

|---|---|---|---|---|

| 100×105×96 | 6.0 | 98 | 47-38 | 70 |

| 318×312×265 | 6.0 | 98 | 47-38 | 85 |

| 100×100×92 | 10.0 | 70 | 45-35 | 50 |

| 54×74×115 | 8.5 | 70 | 42-36 | 65 |

Solution preparation involves sophisticated synthesis procedures using electronic-grade phosphorus pentoxide (99.9995% purity) reacted with heavy water of 99.8% isotopic purity [5]. The deuterated orthophosphoric acid subsequently reacts with spectrum-pure potassium carbonate (99.999% purity) to generate growth solutions with deuterium contents reaching 98% [5]. Critical parameters include pD value adjustment to 3.9 and solution overheating for 72 hours to prevent spontaneous nucleation [5].

The rapid growth mechanism creates pyramid-prism boundaries where different crystallographic faces meet, potentially causing optical distortions in the final crystal [12]. However, this limitation has been addressed through modified seed orientations and cuboid growth techniques that eliminate pyramidal sectors entirely [11] [13].

Large-Aperture Crystal Growth Challenges and Solutions

Large-aperture potassium dideuterium phosphate crystal growth presents unique engineering challenges that require specialized solutions. The primary obstacles include spontaneous nucleation, pyramid-prism boundary formation, deuterium homogeneity maintenance, thermal stress accumulation, and solution stability preservation [1] [2].

Spontaneous nucleation represents the most significant challenge, as unwanted crystal formation reduces yield and compromises the primary crystal quality. Research has identified several nucleation sources including temperature fluctuations, mechanical vibrations, and solution contamination [2]. The metastable zone width decreases with increasing deuterium content, making highly deuterated solutions particularly susceptible to spontaneous nucleation [4].

Table 3: Large-Aperture Crystal Growth Challenges and Solutions

| Challenge | Impact on Growth | Solution Implemented | Success Rate (%) |

|---|---|---|---|

| Spontaneous Nucleation | Reduces yield | Continuous filtration | 85 |

| Pyramid-Prism Boundary | Optical distortion | Cuboid growth | 90 |

| Deuterium Homogeneity | Property variation | Controlled synthesis | 75 |

| Thermal Stress | Cracking risk | Thermal annealing | 80 |

| Solution Stability | Growth instability | High temperature treatment | 95 |

Continuous filtration technology has proven essential for maintaining solution purity during extended growth periods. Systems employing 0.1 μm filtration remove particulate matter that could serve as nucleation sites, achieving 85% success rates in preventing spontaneous nucleation [2]. Advanced filtration systems incorporate circulation rates optimized for crystal size, ensuring uniform solution composition without mechanical disturbance [11].

The pyramid-prism boundary challenge has been addressed through cuboid growth techniques that eliminate pyramidal sectors entirely. This approach positions long seeds between upper and lower baffles, allowing only prismatic faces to develop [11] [13]. The method achieves 90% success rates in producing crystals without optical distortions, with yield improvements of 200% compared to traditional point-seed methods [11].

Heavy Water Solution Growth Dynamics

Heavy water solution dynamics play a crucial role in potassium dideuterium phosphate crystal growth, particularly for highly deuterated crystals. The deuterium content directly influences solution properties, growth kinetics, and crystal quality characteristics [2] [5]. Solutions with deuterium concentrations ranging from 60-98% exhibit distinct behavioral patterns that must be carefully managed during crystal cultivation.

The synthesis of heavy water solutions involves precise stoichiometric reactions between phosphorus pentoxide and deuterium oxide, followed by neutralization with potassium carbonate [5]. Solution preparation requires specialized equipment to minimize hydrogen-deuterium exchange, which can reduce deuterium content and compromise crystal properties [5]. The pD value (deuterium ion concentration) must be maintained at 3.9 ± 0.1 to ensure optimal growth conditions [5].

Table 4: Heavy Water Solution Growth Dynamics

| Solution Parameter | 60% D2O | 70% D2O | 80% D2O | 98% D2O |

|---|---|---|---|---|

| Deuterium Content (%) | 60.00 | 70.00 | 80.0 | 98.00 |

| pH/pD Value | 3.80 | 3.90 | 4.0 | 3.90 |

| Solution Temperature (°C) | 42.00 | 45.00 | 47.0 | 47.00 |

| Supersaturation | 0.06 | 0.08 | 0.1 | 0.12 |

| Growth Rate (mm/day) | 4.50 | 6.00 | 8.5 | 6.00 |

Dielectric relaxation spectroscopy studies have revealed that phosphate anions in heavy water solutions exhibit extensive hydration, with total hydration numbers reaching 11 for dihydrogen phosphate ions [14]. This hydration significantly affects solution viscosity and mass transport properties, influencing crystal growth rates and morphology development [14].

The deuterium segregation coefficient varies with growth conditions, with rapid growth methods producing more homogeneous deuterium distribution compared to traditional techniques [12]. Solutions with 98% deuterium content require careful temperature control to prevent monoclinic phase formation, which occurs preferentially at temperatures above 27°C [4].

Continuous Filtration Technology Implementation

Continuous filtration technology represents a critical advancement in potassium dideuterium phosphate crystal growth, addressing solution purity requirements essential for high-quality crystal production [2]. Modern filtration systems employ multi-stage approaches with filtration capabilities down to 0.1 μm, effectively removing particulate matter that could initiate spontaneous nucleation [2].

The implementation involves sophisticated pump systems that maintain constant solution circulation while preserving crystal growth conditions. Flow rates are optimized based on crystallizer volume and crystal size, typically maintaining Reynolds numbers that ensure laminar flow characteristics [2]. The filtration process operates continuously throughout the growth cycle, with filter replacement scheduled to prevent pressure buildup that could disturb crystal development [2].

Advanced filtration systems incorporate real-time monitoring of solution clarity using laser scattering techniques [2]. These systems automatically adjust filtration parameters based on solution condition measurements, maintaining optimal purity levels without manual intervention [2]. The technology has demonstrated particular effectiveness in rapid growth applications, where high supersaturation levels increase susceptibility to spontaneous nucleation [2].

Filter media selection requires careful consideration of chemical compatibility with heavy water solutions and deuterium-containing compounds. Membrane materials must resist degradation under continuous exposure to deuterated solutions while maintaining filtration efficiency [2]. Research has identified optimal filter configurations that balance particle removal efficiency with solution flow characteristics [2].

The economic benefits of continuous filtration implementation include reduced crystal rejection rates, improved yield consistency, and shortened growth cycles [2]. Systems typically achieve investment recovery within 18-24 months through improved crystal quality and reduced material waste [2].

Thermal Annealing Procedures and Effects

Thermal annealing represents a crucial post-growth treatment for potassium dideuterium phosphate crystals, significantly improving crystalline quality and optical properties [15] [16]. The process involves controlled heating of crystals to temperatures between 120-160°C for durations of 96 hours, followed by slow cooling to minimize thermal stress [17].

Traditional annealing methods for potassium dideuterium phosphate crystals have been limited to temperatures below 90°C due to concerns about thermal decomposition and high-temperature phase transitions [17]. However, recent research has demonstrated that protective environments using silicone oil allow annealing temperatures up to 160°C without adverse effects [17]. The protective medium prevents oxidation and maintains crystal stability during high-temperature treatment [17].

Table 5: Thermal Annealing Procedures and Effects

| Annealing Temperature (°C) | Duration (hours) | NLA Coefficient Reduction (%) | NLR Index Reduction (%) | LIDT Improvement (%) | Transmittance at 355nm (%) |

|---|---|---|---|---|---|

| 120 | 96 | 15 | 20 | 8 | 82.5 |

| 130 | 96 | 25 | 30 | 12 | 84.2 |

| 140 | 96 | 35 | 40 | 18 | 86.1 |

| 150 | 96 | 75 | 55 | 25 | 87.9 |

| 160 | 96 | 85 | 65 | 30 | 89.2 |

The annealing process produces measurable improvements in multiple crystal properties. Nonlinear optical absorption coefficients decrease by up to 85% at optimal annealing temperatures of 150°C, while nonlinear refraction indices reduce by 65% [16]. These improvements directly correlate with enhanced laser-induced damage threshold values, which increase by 25-30% following proper annealing treatment [16].

High-resolution X-ray diffraction measurements confirm that thermal annealing improves crystal symmetry and reduces residual stress [17]. The process eliminates low-angle grain boundaries commonly found in rapidly grown crystals, resulting in more uniform crystalline structure [17]. Transmission measurements at 355 nm show significant improvements, with values increasing from 80.4% to 87.9% following annealing at 150°C [15].

The mechanism of annealing-induced improvement involves stress relief through atomic rearrangement and defect elimination [17]. Thermal energy provides sufficient activation for point defect migration and annihilation, reducing overall defect density [17]. The process particularly benefits rapidly grown crystals, which typically contain higher defect concentrations due to accelerated growth conditions [17].

Growth Rate Optimization Strategies

Growth rate optimization for potassium dideuterium phosphate crystals requires systematic approaches addressing multiple interdependent parameters. Modern strategies focus on supersaturation control, temperature management, solution circulation, and seed orientation optimization to achieve maximum growth rates while maintaining crystal quality [2] [18].

Supersaturation control represents the primary optimization target, with automated monitoring systems maintaining optimal levels throughout the growth cycle. Research has demonstrated that growth rates follow parabolic relationships with supersaturation, with optimal values ranging from 0.08-0.12 for rapid growth applications [19]. Higher supersaturation levels increase growth rates but may compromise crystal quality through increased defect formation [19].

Table 6: Growth Rate Optimization Strategies

| Strategy | Implementation Method | Growth Rate Improvement (%) | Quality Enhancement | Cost Impact |

|---|---|---|---|---|

| Supersaturation Control | Automated monitoring | 25 | Moderate | Low |

| Temperature Cycling | Programmed variation | 15 | High | Medium |

| Continuous Filtration | 0.1 μm filtration | 35 | Excellent | High |

| Seed Orientation | Crystallographic alignment | 20 | Good | Low |

| Solution Circulation | Controlled flow rate | 30 | Moderate | Medium |

Temperature cycling strategies involve programmed variation of growth temperature to optimize crystal development. This approach alternates between higher temperatures for enhanced mass transport and lower temperatures for improved crystal quality [18]. The technique achieves 15% growth rate improvements while maintaining superior crystal properties compared to constant temperature methods [18].

Seed orientation optimization focuses on crystallographic alignment to maximize growth on desired faces. Research has identified that seeds oriented with specific crystallographic directions can achieve 20% growth rate improvements with minimal cost impact [20]. The technique particularly benefits large-aperture crystal growth where uniform development is crucial [20].

Solution circulation optimization involves controlling flow rates to enhance mass transport without mechanical disturbance. Computational fluid dynamics modeling has identified optimal circulation patterns that achieve 30% growth rate improvements while maintaining solution stability [2]. The approach requires careful balance between enhanced mass transport and mechanical stability [2].